molecular formula C23H18N2O3S2 B11524343 (5E)-1-(4-ethoxyphenyl)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-ethoxyphenyl)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11524343
M. Wt: 434.5 g/mol
InChI Key: LUDRUBJAQSVJNU-HMMYKYKNSA-N
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Description

(5E)-1-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl, phenyl, sulfanylidene, and thiophenylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with an appropriate reagent to form the ethoxyphenyl intermediate.

    Formation of the Phenyl Intermediate: This step involves the reaction of benzaldehyde with a suitable reagent to form the phenyl intermediate.

    Formation of the Thiophenylidene Intermediate: This step involves the reaction of thiophene-2-carbaldehyde with a suitable reagent to form the thiophenylidene intermediate.

    Cyclization and Sulfanylidene Formation: The final step involves the cyclization of the intermediates in the presence of a sulfur source to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiol or amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(5E)-1-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-1-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-METHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE
  • (5E)-1-(4-CHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE

Uniqueness

(5E)-1-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H18N2O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

(5E)-1-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18N2O3S2/c1-2-28-18-12-10-17(11-13-18)25-22(27)20(15-19-9-6-14-30-19)21(26)24(23(25)29)16-7-4-3-5-8-16/h3-15H,2H2,1H3/b20-15+

InChI Key

LUDRUBJAQSVJNU-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)N(C2=S)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=S)C4=CC=CC=C4

Origin of Product

United States

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